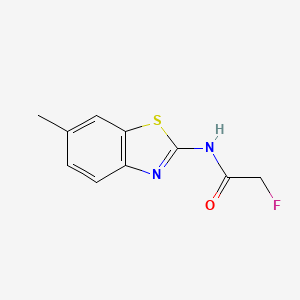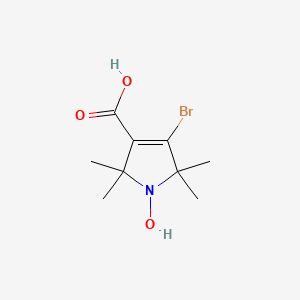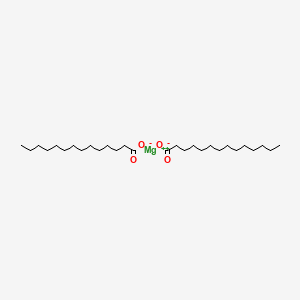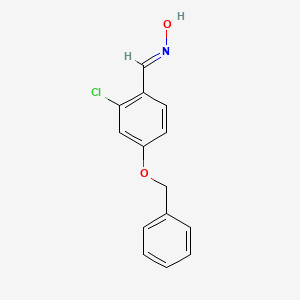
3-methylbutyl 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbutyl 2,2-dichloroacetate is an organic compound with the molecular formula C7H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichloroacetate group attached to a 3-methylbutyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 2,2-dichloroacetate typically involves the reaction of 3-methylbutanol (also known as isoamyl alcohol) with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylbutanol+dichloroacetyl chloride→3-methylbutyl 2,2-dichloroacetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl 2,2-dichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-methylbutanol and dichloroacetic acid.
Substitution: The chlorine atoms in the dichloroacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-methylbutanol and dichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methylbutyl 2,2-dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its ester structure.
Mechanism of Action
The mechanism of action of 3-methylbutyl 2,2-dichloroacetate involves its interaction with specific molecular targets. For instance, the dichloroacetate group can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in metabolic pathways. This inhibition can affect cellular energy production and has been studied for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Isoamyl acetate: Similar ester structure but lacks the dichloroacetate group.
Dichloroacetic acid: Contains the dichloroacetate group but lacks the ester linkage with 3-methylbutyl.
Uniqueness
3-methylbutyl 2,2-dichloroacetate is unique due to the combination of the 3-methylbutyl chain and the dichloroacetate group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds .
Properties
CAS No. |
37587-83-0 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
3-methylbutyl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
UQQSGXRKRFDREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






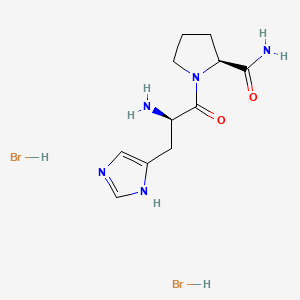
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

